molecular formula C10H10N2 B14324833 Naphthalene, 1-diazo-1,2,3,4-tetrahydro- CAS No. 107820-92-8

Naphthalene, 1-diazo-1,2,3,4-tetrahydro-

Cat. No.: B14324833
CAS No.: 107820-92-8
M. Wt: 158.20 g/mol
InChI Key: SFPIWFSIABZJCI-UHFFFAOYSA-N
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Description

Naphthalene, 1-diazo-1,2,3,4-tetrahydro- is a diazo compound derived from naphthalene It is a bicyclic hydrocarbon with the molecular formula C10H12N2

Preparation Methods

The synthesis of Naphthalene, 1-diazo-1,2,3,4-tetrahydro- typically involves the diazotization of 1,2,3,4-tetrahydronaphthalene. This process can be carried out using nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction is usually performed at low temperatures to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure better control over reaction conditions and yield.

Chemical Reactions Analysis

Naphthalene, 1-diazo-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinones.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The diazo group can be substituted with other nucleophiles such as halides, leading to the formation of halogenated naphthalenes. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium iodide (NaI). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Naphthalene, 1-diazo-1,2,3,4-tetrahydro- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex polycyclic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving diazo compounds.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Naphthalene, 1-diazo-1,2,3,4-tetrahydro- involves the formation of a diazonium ion intermediate, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved include nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles, and electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Naphthalene, 1-diazo-1,2,3,4-tetrahydro- can be compared with other diazo compounds such as benzene diazonium chloride and toluene diazonium chloride. Unlike these simpler diazo compounds, Naphthalene, 1-diazo-1,2,3,4-tetrahydro- has a more complex structure due to the presence of the tetrahydronaphthalene ring, which imparts unique reactivity and stability. Similar compounds include:

  • Benzene diazonium chloride
  • Toluene diazonium chloride
  • 1,2,3,4-Tetrahydronaphthalene

Properties

CAS No.

107820-92-8

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

4-diazo-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C10H10N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2

InChI Key

SFPIWFSIABZJCI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=[N+]=[N-])C1

Origin of Product

United States

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